2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide
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Overview
Description
2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via a reductive amination reaction involving a ketone and an amine.
Coupling Reactions: The pyrazole and piperidine rings are then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.
Final Assembly: The final step involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may find use in the synthesis of more complex organic molecules or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as G-protein coupled receptors or ion channels. This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide: shares structural similarities with other compounds containing pyridine, piperidine, and pyrazole rings.
This compound: is unique due to its specific substitution pattern and the presence of the ethoxy group.
Uniqueness
- The presence of the ethoxy group and the specific arrangement of the rings confer unique chemical and biological properties to the compound, distinguishing it from other similar molecules.
Properties
IUPAC Name |
2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-3-24-17-14(5-4-8-18-17)16(23)19-13-6-9-22(10-7-13)15-11-12(2)20-21-15/h4-5,8,11,13H,3,6-7,9-10H2,1-2H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNMXPMMJZZIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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